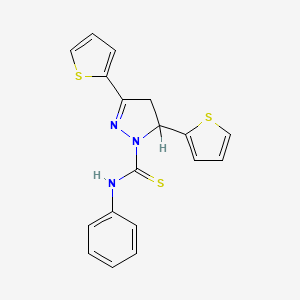![molecular formula C24H27NO4 B2866845 (1S,3R)-3-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid CAS No. 2137439-72-4](/img/structure/B2866845.png)
(1S,3R)-3-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acid . Fmoc is a protective group used in peptide synthesis. The Fmoc group increases the molecule’s complexity, making it more resistant to certain chemical reactions until the group is removed in a later step .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the Fmoc group. It likely contains a cyclobutane ring, which is a four-membered carbon ring, and an ethyl group attached to an amino acid .
Chemical Reactions Analysis
The Fmoc group can be removed under mildly basic conditions, which is a crucial step in peptide synthesis . This allows the amino acid to react with other amino acids to form peptides .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1S,3R)-3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-14(20-12-21(22(26)27)24(20,2)3)25-23(28)29-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-21H,12-13H2,1-3H3,(H,25,28)(H,26,27)/t14?,20-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZHIJMZPDBNIT-WCWOBGJUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@@H](C1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2866762.png)
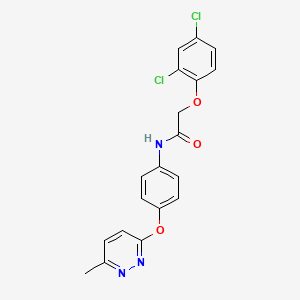
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxyethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2866765.png)
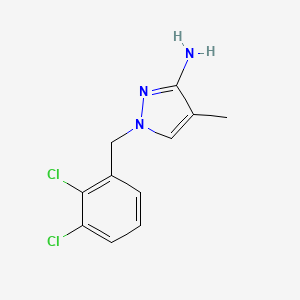
![1-[3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2866768.png)
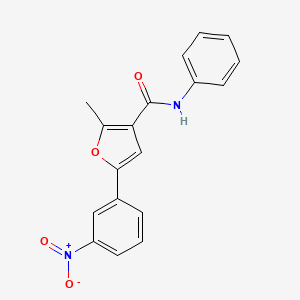
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B2866771.png)
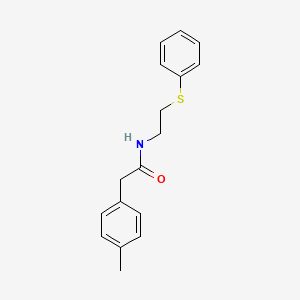
![8-(4-Bromophenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2, 4-dione](/img/structure/B2866775.png)
![1,3-Benzodioxol-5-yl-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2866777.png)
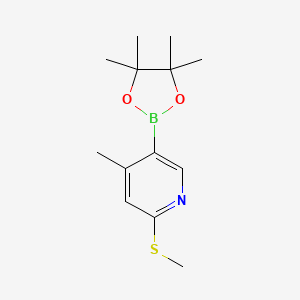
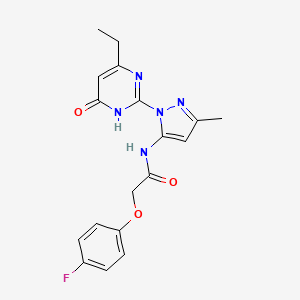
![N-[[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2866781.png)
